4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol
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Overview
Description
Research on compounds with complex structures like "4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol" contributes significantly to the understanding of chemical synthesis, molecular structure, and the diversity of chemical properties. These compounds are of interest due to their potential applications in various fields, including materials science, pharmacology, and organic chemistry.
Synthesis Analysis
Synthesis of complex organic molecules involves multiple steps, including functional group transformations and ring-closure reactions. For example, Rahmani et al. (2017) described the synthesis and characterization of a structurally related compound, highlighting the importance of X-ray powder diffraction (XRPD) and density functional theory (DFT) in understanding the compound's structure (Rahmani et al., 2017).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their physical and chemical properties. X-ray diffraction (XRD) and DFT studies provide insights into the compound's geometry and electronic structure, as demonstrated by Demir et al. (2010) in their study of a related compound (Demir et al., 2010).
properties
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[5-(3-methoxyphenyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-14-4-2-3-12(9-14)15-5-6-16(23-15)17(20)18-7-8-22-11-13(19)10-18/h2-6,9,13,19H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXVABFMVWJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)N3CCOCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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